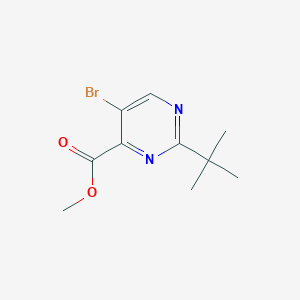
3-Methoxy Dopamine-d4 Hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride involves several steps:
Starting Material: The synthesis begins with a precursor such as 3-Methoxytyramine.
Deuteration: The hydrogen atoms in the precursor are replaced with deuterium atoms to form the deuterated compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated compound with hydrochloric acid.
Industrial production methods for this compound are not widely documented, but typically involve similar steps with optimization for large-scale production.
Analyse Des Réactions Chimiques
3-Methoxy Dopamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Applications De Recherche Scientifique
3-Methoxy Dopamine-d4 Hydrochloride is extensively used in scientific research:
Chemistry: It serves as a reference standard for analytical method development and validation.
Biology: It is used to study the metabolic pathways of dopamine and its derivatives.
Medicine: Research involving this compound helps in understanding neurological disorders and developing therapeutic agents.
Industry: It is used in the quality control of pharmaceutical products
Mécanisme D'action
The mechanism of action of 3-Methoxy Dopamine-d4 Hydrochloride involves its interaction with dopamine receptors. It acts as a neuromodulator, influencing various signaling pathways in the brain. The compound can induce behavioral effects by activating trace amine-associated receptor 1 (TAAR1), leading to the phosphorylation of ERK and CREB in the striatum .
Comparaison Avec Des Composés Similaires
3-Methoxy Dopamine-d4 Hydrochloride is unique due to its deuterated nature, which provides stability and allows for precise analytical measurements. Similar compounds include:
3-Methoxytyramine Hydrochloride: The non-deuterated form of the compound.
Dopamine Hydrochloride: A closely related compound used in various neurological studies.
3,4-Dihydroxyphenethylamine Hydrochloride: Another related compound with similar applications
Propriétés
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIOTVUTPLWLF-HGFPCDIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)
![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)
![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)
![Thieno[3,2-d]isothiazole-5-carboxylic acid](/img/structure/B3282165.png)










